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Compound of Interest

Compound Name: 4-Bromo-3-(hydroxymethyl)phenol

Cat. No.: B1288526

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4-
Bromo-3-(hydroxymethyl)phenol, a versatile organic building block used in pharmaceutical
and fine chemical synthesis. Due to a scarcity of publicly available experimental spectral data
for 4-Bromo-3-(hydroxymethyl)phenol (CAS No. 2737-20-4), this document utilizes spectral
data from the closely related compound, 4-Bromophenol (CAS No. 106-41-2), for illustrative
purposes. A detailed theoretical analysis is provided to extrapolate the expected spectral
characteristics of 4-Bromo-3-(hydroxymethyl)phenol based on the foundational data of 4-
Bromophenol. This guide is intended for researchers, scientists, and professionals in drug
development who require a deep understanding of the structural characterization of this

compound.

Data Presentation: Spectral Data for 4-Bromophenol

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-Bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 4-Bromophenol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.33 Doublet 2H Ar-H ortho to -OH
~6.75 Doublet 2H Ar-H meta to -OH
~5.13 Singlet 1H Ar-OH

Solvent: CDCIls. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 2: 13C NMR Data for 4-Bromophenol

Chemical Shift (8) ppm Assignment
~154.2 C-OH

~132.5 C-H (meta to -OH)
~117.0 C-H (ortho to -OH)
~113.5 C-Br

Solvent: CDCls. Chemical shifts are referenced to the solvent signal.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Bromophenol
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Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~1590, 1490 Strong C=C stretch (aromatic ring)

~1220 Strong C-O stretch (phenolic)

g5 Strong C.:—H bend (para-disubstituted
ring)

~515 Medium C-Br stretch

Sample preparation: KBr pellet or Nujol mull.[3][4]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 4-Bromophenol (Electron lonization)

m/z Relative Intensity (%) Assighment

174 ~97 [M+2]* (presence of 81Br)
172 100 [M]* (presence of 7°Br)
93 ~35 [M - Br]*

65 ~55 [CsHs]*

The characteristic isotopic pattern of bromine (7°Br:®1Br = 1:1) results in two molecular ion
peaks of nearly equal intensity at m/z 172 and 174.[5][6][7][8]

Theoretical Spectral Analysis of 4-Bromo-3-
(hydroxymethyl)phenol

The introduction of a hydroxymethyl group (-CH20H) at the 3-position of 4-Bromophenol is

expected to introduce distinct features in its spectra.
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e 1H NMR: The aromatic region would become more complex due to the loss of symmetry,
resulting in three distinct aromatic proton signals. A new singlet, integrating to 2H, would
appear for the benzylic protons (-CH20H), likely in the range of 4.5-5.0 ppm. A broad singlet
for the alcoholic proton (-CH20H) would also be present.

e 13C NMR: Two additional carbon signals would be observed. One for the benzylic carbon (-
CH20H), expected around 60-65 ppm, and a new aromatic carbon signal for the carbon
bearing the hydroxymethyl group. The chemical shifts of the other aromatic carbons would
also be slightly altered.

» IR Spectroscopy: A second, broad O-H stretching band for the alcoholic hydroxyl group
would appear around 3400-3200 cm~1. A C-O stretching band for the primary alcohol would
be observed in the 1050-1150 cm~1 region.

o Mass Spectrometry: The molecular ion peaks would be shifted to m/z 202 and 204, reflecting
the addition of the -CH20H group (30 Da). A prominent fragment would be expected from the
loss of the hydroxymethyl group ([M - 31]*) due to benzylic cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid
organic compound like 4-Bromo-3-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), may be added.

e 1H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR
spectrometer. A standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition
time, and relaxation delay.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument. A proton-
decoupled pulse sequence is typically used to simplify the spectrum to single lines for each
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unique carbon atom.[9] Due to the low natural abundance of 13C, a larger number of scans
and a longer acquisition time are generally required compared to *H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.[10]

Background Spectrum: A background spectrum of the empty sample compartment is
recorded to subtract the absorbance of atmospheric water and carbon dioxide.

Sample Spectrum: The KBr pellet is placed in the sample holder, and the IR spectrum is
recorded over a typical range of 4000-400 cm~1.[11] The resulting spectrum is usually plotted
as transmittance versus wavenumber.[11]

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is heated to induce
vaporization into the ion source.

lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and
fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the

predicted fragmentation of the target molecule.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.
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Caption: Predicted key fragments in the mass spectrum of 4-Bromo-3-
(hydroxymethyl)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxymethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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